(2S)-2-(4-fluorophenyl)piperazine
Description
Structure
3D Structure
Properties
CAS No. |
612507-29-6 |
|---|---|
Molecular Formula |
C10H13FN2 |
Molecular Weight |
180.22 g/mol |
IUPAC Name |
(2S)-2-(4-fluorophenyl)piperazine |
InChI |
InChI=1S/C10H13FN2/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2/t10-/m1/s1 |
InChI Key |
NZAKSEMIIIZYEM-SNVBAGLBSA-N |
Isomeric SMILES |
C1CN[C@H](CN1)C2=CC=C(C=C2)F |
Canonical SMILES |
C1CNC(CN1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2s 2 4 Fluorophenyl Piperazine
Enantioselective Synthesis Strategies and Stereochemical Control
Achieving high levels of stereochemical control is a primary challenge in the synthesis of chiral molecules like (2S)-2-(4-fluorophenyl)piperazine. Several enantioselective strategies have been developed to address this, including the use of chiral auxiliaries, asymmetric catalysis, and biocatalytic transformations.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a diastereoselective transformation. After the desired stereocenter is established, the auxiliary is removed. A common strategy for the asymmetric synthesis of 2-substituted piperazines involves the use of chiral amino alcohols as auxiliaries.
For instance, (R)-(–)-phenylglycinol has been employed as a chiral auxiliary in the synthesis of 2-methylpiperazine. nih.gov In a similar vein, a hypothetical chiral auxiliary-mediated synthesis of this compound could start from a chiral diamine derived from a readily available chiral source. This chiral diamine would then undergo cyclization to form the piperazine (B1678402) ring, with the auxiliary controlling the stereochemistry at the C2 position. The subsequent removal of the auxiliary would yield the desired (2S)-enantiomer. The choice of the chiral auxiliary and the specific reaction conditions are critical for achieving high diastereoselectivity.
Another approach involves the diastereoselective nucleophilic addition to a chiral sulfinylimine. For example, the synthesis of homochiral cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines has been achieved through the addition of the Ruppert–Prakash reagent to a homochiral α-amino sulfinylimine derived from (R)-phenylglycinol. nih.gov This methodology could potentially be adapted for the synthesis of this compound by using an appropriate 4-fluorophenyl-containing starting material.
| Chiral Auxiliary Approach | Key Features | Potential Application for this compound |
| (R)-(–)-Phenylglycinol-based | Condensation with an appropriate amino acid derivative followed by cyclization. | Use of a (4-fluorophenyl)glycine derivative to introduce the desired substituent. |
| Ellman's Auxiliary | Formation of a chiral sulfinylimine followed by diastereoselective nucleophilic addition. | Addition of a suitable nucleophile to a sulfinylimine derived from a 4-fluorophenyl aldehyde. |
Asymmetric Catalysis for Piperazine Ring Formation
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomer. Various catalytic asymmetric reactions have been developed for the synthesis of chiral heterocycles, including piperazines.
Palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones has been shown to produce enantioenriched tertiary piperazin-2-ones, which can be further converted to the corresponding piperazines. nih.gov While this method yields tertiary piperazines, modifications could potentially be explored for the synthesis of secondary piperazines like this compound.
Another strategy involves the catalytic asymmetric hydroamination of aminoalkenes. A modular synthesis of 2,6-disubstituted piperazines has been reported using an intramolecular palladium-catalyzed hydroamination reaction as the key step. nih.gov The stereochemistry of the final product was controlled by the chiral starting material derived from a cyclic sulfamidate.
More direct approaches, such as the catalytic asymmetric [4+2] annulation of imines with allenes, have been developed for the synthesis of piperidine (B6355638) derivatives and could potentially be adapted for piperazine synthesis. nih.gov The use of chiral phosphine (B1218219) catalysts in such reactions has shown high enantioselectivity. nih.gov
| Asymmetric Catalysis Method | Catalyst Type | Key Transformation |
| Palladium-catalyzed Decarboxylative Allylic Alkylation | Palladium complex with a chiral ligand | Asymmetric alkylation of a piperazin-2-one (B30754) precursor. |
| Intramolecular Hydroamination | Palladium catalyst | Cyclization of a chiral aminoalkene. |
| [4+2] Annulation | Chiral phosphine | Cycloaddition of an imine and an allene. |
Biocatalytic Transformations in Enantioselective Synthesis
Enzymes such as lipases and proteases are often used for the kinetic resolution of racemic mixtures. For instance, a racemic mixture of a precursor to 2-(4-fluorophenyl)piperazine (B2633478) could be subjected to an enzymatic reaction that selectively transforms one enantiomer, allowing for the separation of the desired (S)-enantiomer.
Alternatively, a prochiral substrate could be desymmetrized using an enzyme to create the chiral center. For example, the enantioselective synthesis of the anti-HIV nucleoside EFdA utilizes a biocatalytic desymmetrization of a diacetate derivative as a key step. nih.gov A similar strategy could be envisioned for a precursor of this compound.
Novel Synthetic Routes and Process Development
The development of novel and efficient synthetic routes is crucial for the large-scale production of pharmaceutical intermediates. This includes the exploration of convergent and divergent pathways, as well as the incorporation of green chemistry principles.
Convergent and Divergent Synthetic Pathways
Convergent synthesis involves the separate synthesis of fragments of a target molecule, which are then coupled together in the final steps. This approach is often more efficient for complex molecules than a linear synthesis. A convergent synthesis of this compound could involve the synthesis of a chiral 1,2-diamine precursor containing the 4-fluorophenyl group, which is then cyclized with a two-carbon synthon to form the piperazine ring. Multicomponent reactions (MCRs) are particularly well-suited for the convergent synthesis of piperazines and their derivatives. organic-chemistry.org
Divergent synthesis, on the other hand, involves the synthesis of a common intermediate that can be converted into a variety of different target molecules. nih.gov For example, a core piperazine scaffold could be synthesized and then functionalized at the nitrogen atoms or at other positions on the ring to create a library of derivatives. While not directly applicable to the synthesis of the parent this compound, this approach is valuable for structure-activity relationship (SAR) studies.
Green Chemistry Principles in Synthesis of Piperazine Derivatives
The application of green chemistry principles aims to reduce the environmental impact of chemical processes. This can be achieved through the use of renewable starting materials, the reduction of waste, and the use of environmentally benign solvents and catalysts.
Microwave-assisted and ultrasound-assisted synthesis have emerged as green alternatives to conventional heating methods. mdpi.com These techniques can often lead to shorter reaction times, higher yields, and reduced energy consumption. The use of aqueous media or deep eutectic solvents (DES) can also contribute to a greener synthetic process. glpbio.com For example, a green synthetic protocol for 1,3,5-triazine (B166579) derivatives utilized microwave and ultrasound-assisted methods, with some reactions performed in aqueous media. mdpi.com Such principles could be applied to the synthesis of this compound to develop a more sustainable manufacturing process.
| Green Chemistry Principle | Application in Piperazine Synthesis |
| Alternative Energy Sources | Microwave-assisted and ultrasound-assisted reactions to reduce reaction times and energy consumption. |
| Green Solvents | Use of water, supercritical fluids, or deep eutectic solvents to replace hazardous organic solvents. |
| Atom Economy | Design of synthetic routes, such as multicomponent reactions, that maximize the incorporation of starting materials into the final product. |
| Catalysis | Use of recoverable and reusable catalysts, including biocatalysts, to minimize waste. |
Mechanistic Elucidation of Key Synthetic Steps and Intermediates
The enantioselective synthesis of this compound and its derivatives relies on several key chemical transformations, each with a well-defined mechanism. Understanding these mechanisms is crucial for optimizing reaction conditions and achieving high stereoselectivity.
One established pathway for asymmetric synthesis of 2-arylpiperazines begins with phenacyl bromides. nih.gov The mechanism involves the Corey-Bakshi-Shibata (CBS) reduction of the phenacyl bromide to generate an optically enriched bromohydrin. This intermediate is then subjected to a substitution reaction with an azide (B81097) anion, which proceeds via an SN2 mechanism , resulting in an inversion of configuration at the chiral center. The subsequent construction of the piperazine ring is often accomplished through the formation and then reduction of a piperazine-2,3-dione intermediate. nih.govresearchgate.net
Another powerful strategy starts from α-amino acids and involves an aza-Michael addition as the key step. rsc.org In this process, an orthogonally bis-protected chiral 1,2-diamine acts as the nucleophile. This diamine is reacted with a vinyl diphenyl sulfonium (B1226848) salt, generated in situ from a precursor like 2-bromoethyl-diphenylsulfonium triflate. The conjugate addition of one of the diamine's nitrogen atoms to the activated vinyl group forms the piperazine ring backbone in a stereocontrolled manner. researchgate.netrsc.org
For the synthesis of N-substituted analogues, two mechanisms are of primary importance: Buchwald-Hartwig amination and reductive amination.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for N-arylation. The catalytic cycle is generally understood to proceed through several distinct steps wikipedia.org:
Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex.
Amine Coordination and Deprotonation : The piperazine amine coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.
Reductive Elimination : The aryl group and the amido group couple, and the resulting N-arylpiperazine product is eliminated from the palladium center, regenerating the Pd(0) catalyst for the next cycle. wikipedia.org The use of specific bidentate phosphine ligands like BINAP or DDPF can prevent catalyst dimerization and accelerate the reaction. wikipedia.org
Reductive amination is a cornerstone for N-alkylation. This reaction mechanistically involves two main stages designer-drug.com:
Iminium Ion Formation : The secondary amine of the piperazine ring first reacts with a carbonyl compound (an aldehyde or ketone) to form a hemiaminal intermediate. This intermediate then loses a molecule of water to form a nucleophilic enamine or, more commonly under acidic conditions, a cationic iminium ion.
Reduction : A reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, delivers a hydride to the electrophilic carbon of the iminium ion, yielding the N-alkylated piperazine. nih.govorganic-chemistry.org This method is valued for its mild conditions and high selectivity for mono-alkylation. organic-chemistry.org
Synthesis of Stereoisomers and Analogues of this compound
Preparation of (2R)-2-(4-fluorophenyl)piperazine
The synthesis of the (2R)-enantiomer of 2-(4-fluorophenyl)piperazine is achieved by employing asymmetric synthesis strategies that mirror those used for the (S)-enantiomer but utilize an opposite chiral source. The development of methods for preparing both enantiomers of a chiral drug is a critical aspect of medicinal chemistry. rsc.org
A common approach is the use of a chiral auxiliary. For instance, syntheses that employ (R)-phenylglycinol as a chiral auxiliary to produce chiral bicyclic lactams can be adapted. rsc.org By starting with the enantiomeric (S)-phenylglycinol, the synthesis will proceed through diastereomeric intermediates that ultimately yield the (2R)-configured product upon removal of the auxiliary. This enantiodivergent approach provides access to either stereoisomer from a common set of achiral starting materials. rsc.org
Similarly, methods that begin with chiral α-amino acids can be directed toward the (R)-enantiomer by simply selecting the D-amino acid precursor instead of the L-amino acid. For example, a synthetic route starting with (R)-phenylalanine would lead to the (2R, 6S) or (2R, 6R) configured piperazine, depending on the subsequent cyclization and substitution steps. clockss.org The fundamental principle is that the absolute stereochemistry of the starting material dictates the stereochemistry of the final product.
Synthesis of Ring-Substituted Derivatives
The synthesis of derivatives with substituents on the carbon atoms of the piperazine or phenyl rings allows for the exploration of a broader chemical space, which is often underutilized in piperazine-based drug discovery. rsc.org
Methods have been developed for the diastereoselective synthesis of 2,5-disubstituted piperazines starting from chiral amino acids. researchgate.net These routes allow for the introduction of various alkyl and aryl groups at the C-5 position, complementing the substituent at C-2. For example, a multi-step synthesis starting with a protected L-α,β-diaminopropionate can be alkylated with a substituted α-bromoketone. Subsequent deprotection and intramolecular reductive amination yields a 5-alkylated-2-piperazinecarboxylic acid intermediate, which serves as a versatile scaffold. nih.gov
Palladium-catalyzed asymmetric allylic alkylation of differentially N-protected piperazin-2-ones is another advanced method. This reaction allows for the stereocontrolled introduction of substituents at the C-3 or C-6 positions of the piperazine ring. nih.gov
Furthermore, substitution can be introduced on the phenyl ring prior to the formation of the piperazine. An example is the synthesis of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine, where the substituted diaryl sulfide (B99878) is first prepared and then coupled with piperazine via nucleophilic aromatic substitution. acs.org
Preparation of N-Substituted Analogues
N-substitution of the 2-(4-fluorophenyl)piperazine core is the most common modification, leveraging the nucleophilicity of the piperazine nitrogens. These substitutions are typically achieved through arylation or alkylation strategies.
Arylation Strategies: The most prominent method for forming N-aryl bonds on the piperazine scaffold is the Buchwald-Hartwig amination . wikipedia.orgresearchgate.net This palladium-catalyzed reaction allows for the coupling of the piperazine nitrogen with a wide range of aryl halides or triflates. The reaction is highly versatile, with different generations of palladium-ligand systems developed to improve efficiency and substrate scope. researchgate.netnih.gov For the synthesis of 1-(4-fluorophenyl)piperazine (B120373) derivatives, a typical system might involve a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)₂) and a specialized phosphine ligand such as RuPhos, in the presence of a weak inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄). nih.gov The reaction can be performed in various solvents, including toluene, DMF, and DMSO. nih.govresearchgate.net
Alkylation Strategies: Reductive amination is a highly effective and widely used method for N-alkylation. mdpi.com It involves reacting the piperazine with an aldehyde or ketone in the presence of a mild reducing agent. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are common choices for the reductant. nih.govnih.gov This approach avoids the use of harsh alkylating agents and often proceeds with high chemoselectivity, minimizing over-alkylation. organic-chemistry.org
Direct alkylation with alkyl halides (e.g., alkyl chlorides or bromides) is another straightforward strategy. mdpi.com The piperazine acts as a nucleophile, displacing the halide to form a new C-N bond. This reaction is often performed in the presence of a base to neutralize the hydrogen halide formed as a byproduct. nih.gov
Attaching heterocyclic rings to the piperazine nitrogen atoms is a common strategy in drug design to modulate pharmacological activity. This is typically achieved through nucleophilic substitution reactions where the piperazine nitrogen attacks an electrophilic carbon on the target heterocycle.
A frequent target is a halogenated pyrimidine (B1678525) ring. For example, α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and its analogues are synthesized by reacting a piperazine derivative with 2-chloro-5-fluoropyrimidine. acs.org The reaction involves the displacement of the chlorine atom by the piperazine nitrogen, often facilitated by a base in a polar solvent. nih.govnih.gov Similarly, thiophene-substituted pyrimidines can be coupled with N-phenylpiperazine by refluxing in ethanol (B145695) with a catalytic amount of potassium hydroxide. nih.govresearchgate.net
Other heterocyclic systems can also be installed. The synthesis of 2-(benzimidazol-2-yl)-3-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)quinoxaline demonstrates the coupling of a piperazine moiety to a complex quinoxaline (B1680401) scaffold. nih.gov In many cases, the synthesis involves building the piperazine ring onto an existing heterocyclic structure or coupling a pre-formed piperazine with a reactive heterocyclic precursor. mdpi.com
Advanced Structural Characterization and Spectroscopic Analysis
High-Resolution Spectroscopic Techniques for Definitive Structural Elucidation
High-resolution spectroscopy is fundamental to confirming the molecular structure of (2S)-2-(4-fluorophenyl)piperazine, ensuring the correct arrangement of atoms and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of this compound in solution. Through ¹H, ¹³C, and ¹⁹F NMR, the chemical environment of each active nucleus can be mapped, while 2D-NMR techniques establish connectivity between atoms.
¹H NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms. For this compound, the aromatic protons on the fluorophenyl ring are expected to appear as a characteristic AA'BB' system due to the fluorine substituent. The proton at the chiral center (C2) would present a distinct signal, coupled to adjacent protons on the piperazine (B1678402) ring. The remaining protons on the piperazine ring are diastereotopic due to the chiral center, leading to complex, overlapping multiplets. The N-H protons of the piperazine ring would appear as broad singlets, the chemical shift of which can be dependent on solvent and concentration researchgate.netnih.gov. Variable-temperature (VT) NMR studies on similar 2-arylpiperazines have been used to analyze the dynamics of ring inversion and N-Boc rotamers, which have a significant energy barrier to rotation researchgate.net.
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, ten distinct signals are expected. The carbons of the 4-fluorophenyl ring will show characteristic splitting patterns due to coupling with the fluorine atom (¹JCF, ²JCF, etc.). The chiral C2 carbon will have a unique chemical shift, and the other four carbons of the piperazine ring will also be chemically distinct chemicalbook.comrsc.org.
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and specific technique for characterization. It provides a clean spectrum, often with a single signal for the monofluorinated phenyl group, with a chemical shift characteristic of its electronic environment rsc.orgresearchgate.net. Quantitative ¹⁹F-NMR (qNMR) is a reliable method for determining the purity of fluorine-containing pharmaceuticals, as signal overlap is unlikely diva-portal.org.
2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals. COSY maps the coupling relationships between protons, while HSQC correlates each proton signal with its directly attached carbon atom, resolving ambiguities present in the 1D spectra.
Expected NMR Chemical Shifts: While specific experimental spectra for this compound are not widely published, expected chemical shifts can be predicted based on data from closely related analogs like 1-(4-fluorophenyl)piperazine (B120373), 2-(4-fluorophenyl)quinoline, and other substituted piperazines nih.govrsc.orgchemicalbook.comchemicalbook.com.
| Atom | Spectroscopy Type | Predicted Chemical Shift (ppm) | Notes |
| Aromatic-H (ortho to F) | ¹H NMR | ~7.0 - 7.2 | Doublet of doublets or multiplet |
| Aromatic-H (meta to F) | ¹H NMR | ~7.3 - 7.5 | Multiplet |
| C2-H (Chiral Center) | ¹H NMR | ~4.0 - 4.5 | Multiplet, deshielded by aryl group |
| Piperazine-H (CH₂) | ¹H NMR | ~2.8 - 3.5 | Complex, overlapping multiplets (diastereotopic) |
| N-H | ¹H NMR | Broad, variable | Dependent on solvent and concentration |
| C-F | ¹³C NMR | ~160 - 164 | Doublet, large ¹JCF coupling constant |
| Aromatic-C (ipso) | ¹³C NMR | ~135 - 140 | Low intensity, coupled to F |
| Aromatic-C (ortho/meta) | ¹³C NMR | ~115 - 130 | Coupled to F |
| C2 (Chiral Center) | ¹³C NMR | ~55 - 60 | |
| Piperazine-C | ¹³C NMR | ~45 - 55 | Four distinct signals expected |
| Fluorine | ¹⁹F NMR | ~ -110 to -115 | Singlet or narrow multiplet |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecule's mass-to-charge ratio, allowing for the unambiguous determination of its elemental formula. For this compound (C₁₀H₁₃FN₂), the expected accurate mass for the protonated molecule [M+H]⁺ is approximately 181.1135 caymanchem.comlgcstandards.com.
Analysis of the fragmentation patterns in tandem MS (MS/MS) experiments reveals key structural features. Based on studies of similar phenylpiperazines, the fragmentation of this compound is expected to follow characteristic pathways nih.govresearchgate.net.
Key Fragmentation Pathways:
Piperazine Ring Cleavage: A common fragmentation involves the cleavage of the piperazine ring. The loss of a C₂H₄N fragment (42 Da) from the molecular ion is a characteristic indicator of the piperazine structure nih.gov. Another typical fragment is the C₃H₆N⁺ ion at m/z 56.
Loss of Ammonia (B1221849): Cleavage of the piperazine ring can also occur via the loss of ammonia (NH₃, 17 Da) from the protonated molecule nih.gov.
Formation of Aromatic Cation: Cleavage of the C-C bond between the phenyl ring and the piperazine ring can generate the 4-fluorophenyl cation.
Predicted HRMS Fragmentation Data:
| m/z (calculated) | Formula | Fragment Identity |
| 181.1135 | [C₁₀H₁₄FN₂]⁺ | [M+H]⁺ |
| 162.1186 | [C₁₀H₁₅N₂]⁺ | Ion resulting from homolytic cleavage of the fluorine group nih.gov |
| 139.0713 | [C₈H₁₀FN₂]⁺ | [M+H - C₂H₄]⁺ |
| 95.0498 | [C₆H₄F]⁺ | 4-fluorophenyl cation |
| 86.0968 | [C₅H₁₂N]⁺ | Piperazine ring fragment |
| 56.0500 | [C₃H₆N]⁺ | Characteristic piperazine fragment ion nih.gov |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies. The spectra are interpreted by comparing experimental data with theoretical calculations (using methods like Density Functional Theory, DFT) performed on analogous molecules such as 1-phenylpiperazine (B188723) and its derivatives nih.govdergipark.org.trnih.govscispace.com.
Characteristic Vibrational Modes:
N-H Stretching: The piperazine ring contains two N-H groups, which are expected to show stretching vibrations in the region of 3200-3400 cm⁻¹ in the FT-IR spectrum dergipark.org.trscispace.com.
C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperazine ring are found just below 3000 cm⁻¹ (approx. 2800-2980 cm⁻¹) dergipark.org.tr.
C=C Stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.
C-N Stretching: The C-N stretching vibrations of the piperazine ring are expected between 1100 and 1300 cm⁻¹ niscpr.res.in.
C-F Stretching: A strong absorption band corresponding to the C-F stretch is anticipated in the FT-IR spectrum, typically in the 1200-1250 cm⁻¹ range.
Ring Deformation: Phenyl ring and piperazine ring deformation and bending modes appear in the fingerprint region (below 1400 cm⁻¹).
Expected Vibrational Frequencies:
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Reference |
| N-H Stretch | FT-IR | 3200 - 3400 | dergipark.org.trscispace.com |
| Aromatic C-H Stretch | FT-IR, Raman | 3000 - 3100 | dergipark.org.tr |
| Aliphatic C-H Stretch | FT-IR, Raman | 2800 - 2980 | dergipark.org.tr |
| Aromatic C=C Stretch | FT-IR, Raman | 1450 - 1600 | scispace.com |
| C-N Stretch | FT-IR, Raman | 1100 - 1300 | niscpr.res.in |
| C-F Stretch | FT-IR | 1200 - 1250 | |
| CH₂ Bending/Scissoring | FT-IR | ~1440 - 1470 | niscpr.res.in |
Chiroptical Properties and Absolute Stereochemical Determination
As this compound is a chiral molecule, its complete characterization requires the determination of its absolute stereochemistry. Chiroptical techniques and X-ray crystallography are the definitive methods for this purpose.
Circular Dichroism (CD) Spectroscopy and Optical Rotatory Dispersion (ORD)
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are spectroscopic techniques that measure the differential interaction of chiral molecules with left- and right-circularly polarized light fz-juelich.delu.se. These methods are essential for confirming the enantiomeric purity of a sample and can be used to assign the absolute configuration by comparing experimental spectra with either known standards or theoretical calculations nih.gov.
X-ray Crystallography of this compound and its Derivatives for Absolute Configuration
Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration purechemistry.orgnih.govresearchgate.net. To determine the absolute configuration of a light-atom molecule like this compound, it is often necessary to crystallize it as a salt with a chiral counter-ion or an acid that facilitates high-quality crystal formation.
While a crystal structure for the parent compound has not been reported, structures of several derivatives and salts of 4-fluorophenylpiperazine are available nih.govresearchgate.netnih.gov. These studies consistently show the piperazine ring adopting a puckered chair conformation nih.gov. In the solid state, these molecules are typically linked by a network of hydrogen bonds, such as N—H⋯O and C—H⋯π interactions researchgate.net.
The absolute configuration of a chiral piperazine derivative has been successfully determined using this method. In the case of the dual 5-HT₁A/5-HT₇A receptor ligand SYA0340, X-ray analysis of the oxalate (B1200264) salt of one enantiomer allowed for the unambiguous assignment of its stereocenter as 'S' nih.govacs.org. A similar crystallographic analysis of a suitable crystalline derivative of this compound would provide definitive proof of its 'S' configuration and offer precise data on bond lengths, bond angles, and solid-state conformation.
Conformational Analysis and Intermolecular Interactions
In solution, the piperazine ring of this compound is not static but undergoes rapid conformational changes. Like cyclohexane, the piperazine ring predominantly adopts a chair conformation to minimize steric and torsional strain. For 2-substituted piperazines, two primary chair conformers are possible: one with the substituent in an axial position and one with it in an equatorial position. The equilibrium between these two conformers is a key aspect of the molecule's dynamic behavior.
Studies on related 2-substituted piperazine systems suggest that the conformational preference is influenced by the nature of the substituent and any groups attached to the nitrogen atoms. For 1-acyl and 1-aryl-2-substituted piperazines, a preference for the axial conformation of the 2-substituent has been observed. nih.gov This preference can be influenced by factors such as intramolecular hydrogen bonding. nih.gov
The dynamic nature of the piperazine ring can be investigated using temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov At room temperature, the interconversion between the two chair forms is typically fast on the NMR timescale, resulting in averaged signals. However, at lower temperatures, this ring inversion can be slowed, allowing for the observation of distinct signals for the axial and equatorial protons, and potentially for the two different conformers. nih.gov The energy barriers for this ring inversion in piperazine derivatives have been calculated to be in the range of 56 to 80 kJ/mol. nih.gov
In the case of this compound, the equilibrium between the axial and equatorial conformers of the 4-fluorophenyl group is a critical parameter. The relative populations of these conformers can be influenced by the solvent and the presence of other substituents on the piperazine nitrogen atoms. Computational studies on the closely related 1-(4-fluorophenyl)piperazine have been performed to determine the most stable conformer, though this does not directly translate to the 2-substituted isomer. indexcopernicus.comresearchgate.net
Table 1: General Conformational Features of 2-Substituted Piperazines in Solution
| Feature | Description | Influencing Factors |
| Primary Conformation | Chair | Minimization of torsional and steric strain |
| Substituent Orientation | Axial or Equatorial | Steric bulk of the substituent, intramolecular interactions, N-substituents |
| Conformational Interconversion | Ring Inversion (Chair-to-Chair) | Temperature, solvent |
| Energy Barrier | Typically 56-80 kJ/mol for ring inversion in related systems nih.gov | Substituents on the ring and nitrogen atoms |
This table presents generalized data based on studies of related piperazine compounds due to the absence of specific experimental data for this compound.
In the solid state, piperazine derivatives, particularly those with secondary amine functionalities, are excellent hydrogen bond donors. The crystal structures of salts of N-(4-fluorophenyl)piperazine with various carboxylic acids consistently show the formation of robust hydrogen bonds. The protonated piperazinium cation readily forms N-H···O hydrogen bonds with the carboxylate anions. indexcopernicus.com These interactions are often organized into well-defined supramolecular motifs, such as centrosymmetric four-ion aggregates. indexcopernicus.com
Beyond the strong N-H···O interactions, weaker C-H···O and C-H···π(arene) hydrogen bonds are also frequently observed, playing a crucial role in linking the primary hydrogen-bonded aggregates into higher-dimensional structures like ribbons and sheets. indexcopernicus.com For instance, C-H···π interactions can occur between the C-H bonds of the piperazine or phenyl rings and the aromatic ring of a neighboring molecule.
Given the structure of this compound, with its secondary amine (N-H) and the aromatic ring, it is highly probable that its crystal structure would be dominated by a network of intermolecular hydrogen bonds. The N-H group can act as a hydrogen bond donor, while the nitrogen atoms and the fluorine atom on the phenyl ring can act as hydrogen bond acceptors. The presence of the aromatic ring also allows for the formation of π-stacking and C-H···π interactions.
Table 2: Potential Intermolecular Interactions in the Solid State of this compound
| Interaction Type | Donor | Acceptor | Significance |
| N-H···N | Piperazine N-H | Piperazine N | Primary interaction in unsubstituted piperazine crystals |
| N-H···F | Piperazine N-H | Phenyl F | Possible, contributes to lattice energy |
| C-H···N | Phenyl/Piperazine C-H | Piperazine N | Secondary, helps in stabilizing the 3D packing |
| C-H···F | Phenyl/Piperazine C-H | Phenyl F | Weak interaction, contributes to packing efficiency |
| C-H···π | Phenyl/Piperazine C-H | Phenyl ring (π-system) | Directional interaction, influences molecular arrangement indexcopernicus.com |
| π···π Stacking | Phenyl ring (π-system) | Phenyl ring (π-system) | Common in aromatic compounds, contributes to crystal cohesion |
This table is a projection based on the functional groups present in the molecule and data from crystallographic studies of closely related compounds, such as salts of N-(4-fluorophenyl)piperazine. indexcopernicus.com
Chemical Reactivity and Derivatization Strategies
Functionalization of the Piperazine (B1678402) Nitrogen Atoms
The two nitrogen atoms of the piperazine ring in (2S)-2-(4-fluorophenyl)piperazine exhibit different steric environments due to the presence of the chiral center at the C2 position. The N1 nitrogen is adjacent to the stereocenter and is generally more sterically hindered than the N4 nitrogen. This difference in steric accessibility can influence the regioselectivity of derivatization reactions.
Acylation Reactions
The piperazine nitrogens of this compound can be readily acylated using various acylating agents such as acyl chlorides and acid anhydrides. These reactions typically proceed under basic conditions to neutralize the acid byproduct. Due to the higher steric hindrance around the N1 nitrogen, acylation often occurs preferentially at the N4 position, especially when using bulky acylating agents or when the reaction is performed under kinetic control. For instance, the acylation of 1-Boc-piperazine with 4-fluorobenzoyl chloride in the presence of triethylamine (B128534) proceeds in high yield, demonstrating the general feasibility of this transformation on the piperazine scaffold. nih.gov The resulting amides are important intermediates in the synthesis of various biologically active molecules.
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield (%) |
| 1-Boc-piperazine | 4-fluorobenzoyl chloride | Et3N | CH2Cl2 | tert-butyl 4-(4-fluorobenzoyl)piperazine-1-carboxylate | 96 |
Alkylation Reactions
N-alkylation of the piperazine ring can be achieved using alkyl halides, tosylates, or through reductive amination. Similar to acylation, the regioselectivity of alkylation can be influenced by steric factors. Mono-alkylation can be challenging to control as the initial product is still nucleophilic and can react further to give the di-alkylated product. Using a large excess of the piperazine starting material can favor mono-alkylation. researchgate.net For example, the reaction of piperazine with alkyl halides in the presence of a base is a common method for introducing alkyl substituents. mdpi.com The synthesis of pyridazinones containing a (2-fluorophenyl)piperazine moiety involves an initial N-alkylation step, highlighting the utility of this reaction. nih.gov
Amidation Reactions
Amidation of this compound can be achieved through coupling reactions with carboxylic acids, typically mediated by coupling agents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of an activator such as 1-Hydroxybenzotriazole (HOBt). This method allows for the formation of a wide range of amide derivatives. The synthesis of piperazinyl amides of 18β-glycyrrhetinic acid demonstrates the application of this methodology to complex molecules. nih.gov
Sulfonylation Reactions
The piperazine nitrogens can be sulfonylated by reacting with sulfonyl chlorides in the presence of a base. This reaction leads to the formation of stable sulfonamides. The synthesis of phenylpiperazine derivatives with acaricidal activity involves a sulfonylation step, indicating the applicability of this reaction to related structures. researchgate.net The resulting sulfonamides are often used to modify the physicochemical properties of the parent molecule.
Ureas
Urea (B33335) derivatives of this compound can be synthesized by reacting the piperazine with isocyanates or by using phosgene (B1210022) or its equivalents to form a carbamoyl (B1232498) chloride intermediate, which is then reacted with an amine. nih.gov The synthesis of urea and thiourea (B124793) derivatives of a dichlorophenyl piperazine provides a relevant synthetic strategy. niscpr.res.inresearchgate.net
Carbamates
Carbamates can be prepared by reacting the piperazine with chloroformates or by reacting it with an alcohol in the presence of a coupling agent like N,N'-carbonyldiimidazole (CDI). The synthesis of various carbamate (B1207046) derivatives of 2-furoyl-1-piperazine highlights the general applicability of these methods. nih.govresearchgate.net
Thioureas
Thiourea derivatives can be synthesized by reacting the piperazine with isothiocyanates. The synthesis of chiral thioureas from chiral amines and isothiocyanates is a well-established method that can be applied to this compound. nih.gov
Transformations Involving the Fluorophenyl Moiety
The 4-fluorophenyl group of this compound can undergo reactions typical of fluoroaromatic compounds, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
The fluorine atom on the phenyl ring is generally a poor leaving group in nucleophilic aromatic substitution (SNAr) reactions unless the ring is activated by strongly electron-withdrawing groups. masterorganicchemistry.com However, under certain conditions, such as with highly reactive nucleophiles or under transition-metal-free conditions with strong bases, SNAr can occur. google.com For example, the reaction of piperazine with pentafluoropyridine (B1199360) proceeds via nucleophilic aromatic substitution, demonstrating the ability of the piperazine nitrogen to act as a nucleophile in such reactions. researchgate.net
The fluorophenyl moiety can be further functionalized using palladium-catalyzed cross-coupling reactions. While the C-F bond is generally less reactive than C-Cl, C-Br, or C-I bonds in these reactions, specialized catalytic systems have been developed for C-F bond activation. More commonly, the fluorophenylpiperazine can be used as a coupling partner in reactions where another halide is present on a different aromatic ring within the molecule.
Common palladium-catalyzed cross-coupling reactions include:
Buchwald-Hartwig Amination: This reaction is widely used to form C-N bonds and is a key method for synthesizing N-arylpiperazines. mdpi.comnih.govmit.eduuwindsor.carsc.org
Suzuki Coupling: This reaction forms C-C bonds by coupling an organoboron compound with a halide. It can be used to introduce new aryl or vinyl groups to the aromatic ring, provided a suitable halide is present. nih.gov
Heck Coupling: This reaction forms a C-C bond between an alkene and an aryl halide.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide.
The choice of ligand for the palladium catalyst is crucial for the success of these reactions, especially when dealing with less reactive halides like fluorides. nih.gov
Ring-Opening and Ring-Closing Reactions of Piperazine
The formation and cleavage of the piperazine ring are fundamental processes in the synthesis and modification of piperazine-based compounds. While direct ring-opening of a stable, substituted piperazine like this compound is not a common synthetic strategy, understanding the reverse reactions—ring-closing or cyclization—is crucial for its synthesis.
Ring-Closing Reactions (Synthesis)
The construction of the 2-substituted piperazine core can be achieved through various cyclization strategies. These methods often start from acyclic precursors that already contain the necessary stereochemical information. A prevalent strategy involves the cyclization of diamine precursors. organic-chemistry.org For instance, a highly diastereoselective intramolecular hydroamination serves as a key step in a modular synthesis of 2,6-disubstituted piperazines. organic-chemistry.org The required substrates for this reaction are typically prepared through the nucleophilic displacement of cyclic sulfamidates derived from amino acids. organic-chemistry.org
Another powerful approach is the palladium-catalyzed cyclization, which can create highly substituted piperazines with excellent regio- and stereochemical control by coupling a propargyl unit with a diamine component. organic-chemistry.org Photoredox catalysis has also emerged as a mild and effective method for synthesizing 2-aryl piperazines through a decarboxylative annulation protocol involving a glycine-based diamine and an appropriate aldehyde. organic-chemistry.org
A summary of key ring-closing strategies applicable to the synthesis of 2-substituted piperazines is presented below.
| Reaction Type | Precursors | Key Features | Reference |
| Intramolecular Hydroamination | Amino acid-derived cyclic sulfamidates and amines | High diastereoselectivity; modular. | organic-chemistry.org |
| Palladium-Catalyzed Cyclization | Propargyl units and diamines | High regio- and stereocontrol. | organic-chemistry.org |
| Photoredox Decarboxylative Annulation | Glycine-derived diamines and aldehydes | Mild conditions; suitable for aryl substituents. | organic-chemistry.org |
| Reductive Cyclization of Dioximes | Primary amines and nitrosoalkenes | Stereoselective; builds piperazine from a primary amine. |
Ring-Opening Reactions
While the piperazine ring is generally stable, ring-opening reactions can be achieved under specific conditions or by using highly strained precursor systems. A notable example is the ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives, which can be considered a synthetic equivalent for generating piperazine structures. The reaction of quaternary DABCO salts with various nucleophiles leads to the cleavage of a C-N bond and the formation of a 1,4-disubstituted piperazine.
Another strategy involves the ring-opening of activated aziridines. In a one-pot, three-component reaction, the SN2-type ring-opening of an N-activated aziridine (B145994) by an aniline, followed by a palladium-catalyzed reaction with a propargyl carbonate, can yield highly substituted piperazines with excellent stereoselectivity. While not a direct opening of a piperazine, this method utilizes the ring-opening of a smaller nitrogen heterocycle to build the larger piperazine scaffold.
Regioselectivity and Stereoselectivity in Chemical Transformations
For a pre-existing, unsymmetrically substituted molecule like this compound, subsequent derivatization reactions must contend with issues of regioselectivity and stereoselectivity. The two nitrogen atoms (N1 and N4) are chemically distinct, as are the various C-H bonds on the heterocyclic ring.
Regioselectivity
The primary site of reaction is often dictated by the steric and electronic environment of the two nitrogen atoms. The N4 nitrogen is a secondary amine that is less sterically hindered than the N1 nitrogen, which is adjacent to the bulky 4-fluorophenyl group. Consequently, reactions such as alkylation, acylation, and arylation will preferentially occur at the N4 position.
Protecting group strategies can be employed to direct functionalization to the N1 position. For example, if the N4 position is protected with a removable group like a tert-butyloxycarbonyl (Boc) group, subsequent reactions can be directed to the N1 nitrogen. The choice of reaction conditions can also influence the regiochemical outcome. nih.gov
The table below summarizes the expected regioselectivity for common derivatization reactions of this compound.
| Reaction Type | Reagent | Predicted Major Regioisomer | Rationale |
| Alkylation | Alkyl Halide (e.g., CH₃I) | N4-alkylation | N4 is less sterically hindered. |
| Acylation | Acyl Chloride (e.g., Acetyl Chloride) | N4-acylation | N4 is more nucleophilic and accessible. |
| Arylation | Activated Aryl Halide | N4-arylation | Steric hindrance at N1 disfavors reaction. |
| Sulfonylation | Sulfonyl Chloride (e.g., Tosyl Chloride) | N4-sulfonylation | N4 is the more reactive site. |
Stereoselectivity
The existing (S)-stereocenter at the C2 position serves as a powerful control element, directing the stereochemical outcome of subsequent reactions. This is a key principle in the synthesis of polysubstituted piperazines where the final stereochemistry is often dependent on the configuration of the starting material. benthamdirect.comcnr.it
For instance, if a new stereocenter is created at the C5 position, the (S)-configured 4-fluorophenyl group will direct the incoming substituent to either a cis or trans position relative to itself. Metalation of an N-protected piperazine followed by reaction with an electrophile often proceeds with high diastereoselectivity, leading preferentially to the anti (or trans) disubstituted product. benthamdirect.comcnr.it This outcome is rationalized by conventional models of 1,3-asymmetric induction, where the electrophile attacks from the face opposite to the existing substituent to minimize steric clash. benthamdirect.comcnr.it
Similarly, in ring-closing reactions designed to produce disubstituted piperazines, the stereochemistry of the acyclic precursor dictates the stereochemistry of the final cyclic product. benthamdirect.com The synthesis of enantiopure α-substituted piperazines has been achieved through the asymmetric lithiation and substitution of an N-Boc piperazine, where the stereoselectivity is influenced by both the electrophile and the substituent on the distal nitrogen. This highlights the complex interplay of factors that govern the stereochemical outcome of reactions on the piperazine ring.
Applications As a Chemical Research Tool and Synthetic Building Block
Chiral Building Block in Asymmetric Synthesis
Asymmetric synthesis, which focuses on the selective production of a single enantiomer of a chiral molecule, is of paramount importance in medicinal chemistry and materials science. nih.gov The stereocenter in (2S)-2-(4-fluorophenyl)piperazine makes it an attractive chiral starting material or auxiliary, providing a pre-defined three-dimensional architecture that can influence the stereochemical outcome of subsequent chemical reactions. The development of synthetic methods for such chiral saturated N-heterocycles is crucial for exploring chemical space relevant to biologically active compounds. nih.gov
The (4-fluorophenyl)piperazine scaffold is a common feature in many biologically active molecules and serves as a crucial starting point for the synthesis of more complex heterocyclic systems. mdpi.com Its utility as a nucleophilic building block allows for its incorporation into larger molecular frameworks through reactions like nucleophilic substitution and reductive amination. mdpi.com
A notable example is the use of a closely related derivative, 2-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-amine, in the green synthesis of novel 1,3,5-triazine (B166579) derivatives. mdpi.com In this work, the piperazine (B1678402) derivative was reacted with a substituted triazine intermediate under microwave-assisted and phase-transfer catalysis conditions to produce N2-(2-chlorophenyl)-N4-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride. mdpi.com This compound demonstrated significant antiproliferative activity against colorectal cancer cell lines, highlighting how the (4-fluorophenyl)piperazine moiety can be integrated as a key component of complex, bioactive heterocyclic drug candidates. mdpi.com
Similarly, other phenylpiperazine derivatives have been used as precursors for acaricides. The synthetic pathway involves creating a substituted phenylpiperazine and then performing further N-substitution reactions to build the final active molecule. nih.govnih.gov These examples underscore the role of the core piperazine structure as a reliable scaffold for constructing diverse and complex chemical entities with specific biological functions.
The design of chiral ligands is central to the field of asymmetric catalysis, where a small amount of a chiral metal-ligand complex can generate large quantities of an enantiomerically enriched product. nih.govresearchgate.netnih.gov Ligands featuring C2-symmetry have historically been dominant, but non-symmetrical ligands containing different donor atoms (e.g., P,N-ligands) have proven highly effective, in some cases outperforming their symmetric counterparts. nih.govresearchgate.net
The rigid, chiral framework of this compound makes it a conceptually attractive scaffold for the development of novel chiral ligands. While specific applications of this exact compound as a ligand in published catalytic systems are not prominent, its structural motifs are consistent with established principles of chiral ligand design. mdpi.comyoutube.com The two nitrogen atoms of the piperazine ring can be differentially substituted: one can be part of the chiral backbone influenced by the fluorophenyl group at the C2 position, while the other can be functionalized with a coordinating group, such as a phosphine (B1218219), to create a bidentate P,N-ligand.
The modular nature of such a design would allow for systematic tuning of both steric and electronic properties to optimize enantioselectivity for a specific metal-catalyzed reaction, such as hydrogenation or allylic substitution. nih.gov This potential remains an area for future exploration, building on the extensive work done with other chiral amines and diamines in asymmetric catalysis.
Development of Chemical Probes for Biological Systems (Non-Clinical Focus)
Chemical probes are small molecules designed to study and manipulate biological systems at a molecular level. The (4-fluorophenyl)piperazine scaffold has been incorporated into such tools, particularly for non-clinical research applications like receptor mapping and molecular tracking, owing to its favorable binding properties at various biological targets.
Positron Emission Tomography (PET) is a powerful in vivo imaging technique that relies on the detection of radiotracers labeled with positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F). The development of selective radioligands is essential for visualizing and quantifying the distribution and density of specific receptors in the brain and other organs, providing invaluable tools for neuroscience and oncology research.
The (4-fluorophenyl)piperazine structure is a key component in several PET radioligands. For instance, a series of ¹⁸F-labeled phenylpiperazine-like ligands were synthesized and evaluated for their ability to selectively bind to the dopamine (B1211576) D3 receptor (D3R), a target implicated in various neuropsychiatric disorders. mdpi.com Two lead compounds, [¹⁸F]FBPC01 and [¹⁸F]FBPC03, were identified that showed good radiochemical purity, appropriate lipophilicity, and specific binding to D3R in rat brain studies. mdpi.com The presence of the fluorine atom on the phenylpiperazine moiety provides a site for direct radiolabeling with ¹⁸F.
Another study focused on developing a novel PET radioligand for the D3 receptor by synthesizing 1-(3-(4-(3-¹⁸Fluoropropyl)-1H-1,2,3-triazol-1-yl)propyl)-4-(2-methoxyphenyl)piperazine. researchgate.net Although this example uses a methoxyphenylpiperazine, the strategy of using the piperazine nitrogen for derivatization to attach a radiolabeled chain is a common and effective approach in radiopharmaceutical chemistry. These research tools allow for the non-invasive study of receptor pharmacology and the elucidation of disease mechanisms. mdpi.com
| Radioligand | Specific Activity | Radiochemical Purity | Key Finding |
|---|---|---|---|
| [¹⁸F]FBPC01 | >112 GBq/μmol | >97% | Demonstrated specific binding to D3R in rat brain ventricles and pituitary gland. |
| [¹⁸F]FBPC03 | >112 GBq/μmol | >97% | Showed the highest PET signal-to-noise ratio and good stability, making it a promising D3R radioligand. |
Fluorescent probes are indispensable tools in cell biology, enabling the visualization of specific molecules or organelles within living cells. The design of these probes often requires a scaffold that can be linked to a fluorophore and a targeting moiety. Chirality can play a critical role in the probe's performance, as biological systems are inherently chiral.
Research into chiral fluorescent probes has shown that enantiomers can exhibit markedly different intracellular targeting capabilities. For example, a study using a chiral figure-eight molecular scaffold (SF8) found that enantiomeric probes showed significant differences in their accumulation within mitochondria, likely due to varying affinities for a chiral biomarker in the organelle. nih.gov This highlights the principle that a probe's stereochemistry can be a key determinant of its biological activity and specificity.
While a fluorescent probe directly incorporating this compound has not been explicitly detailed, the compound's inherent chirality and its presence in various bioactive molecules make it a strong candidate for such applications. The piperazine nitrogens provide convenient handles for bioconjugation, allowing for the attachment of fluorophores (like coumarins or rhodamines) on one end and other functional groups on the other. A strategy could involve using the chiral this compound core to impart stereospecific recognition of a biological target, thereby creating a highly selective fluorescent probe for molecular tracking and imaging in a research context.
Role in Supramolecular Chemistry and Materials Science
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The N-(4-fluorophenyl)piperazine scaffold is an excellent component for building complex, ordered supramolecular assemblies due to its hydrogen bond donors (the N-H groups) and acceptors (the nitrogen atoms), as well as the potential for π-system interactions from the fluorophenyl ring.
A detailed study of five crystal structures formed between N-(4-fluorophenyl)piperazine and various aromatic carboxylic acids revealed a rich diversity of supramolecular patterns. nih.gov The protonated piperazinium cation and the carboxylate anions self-assemble through a network of hydrogen bonds.
Key findings from this research include:
Chains and Rings: In the salt with 2-fluorobenzoate, N—H⋯O and O—H⋯O hydrogen bonds link the components into a chain of alternating R₄⁶(12) and R₆⁶(16) rings. nih.gov
Ladders and Ribbons: With 2-bromobenzoate, the ions form four-ion aggregates with an R₄⁴(12) motif, which are then linked by C—H⋯π(arene) interactions into a molecular ladder. nih.govmdpi.com A more complex ribbon-like structure is formed with 2-iodobenzoate, also built from R₄⁴(12) aggregates. nih.govnih.gov
Aggregates and Sheets: The salts with 2,4,6-trinitrophenolate and 3,5-dinitrobenzoate (B1224709) both form centrosymmetric four-ion aggregates containing R₄⁴(12) motifs. nih.govmdpi.comresearchgate.net In the latter case, these aggregates are further linked by C—H⋯π(arene) bonds to form extensive sheets. nih.govresearchgate.net
These studies demonstrate that by simply changing the counter-ion (the aromatic acid), the resulting solid-state architecture can be systematically controlled. This ability to direct self-assembly is a foundational principle in crystal engineering and materials science, with potential applications in designing materials with specific optical, electronic, or porous properties. The formation of channels in the 3,5-dinitrobenzoate salt structure, for example, points towards the potential use of such systems in creating functional porous materials. nih.gov
Design of Molecular Receptors and Hosts
The inherent structural features of the piperazine ring, such as its chair conformation and the presence of two nitrogen atoms capable of acting as hydrogen bond donors and acceptors, make it a candidate for incorporation into synthetic molecular receptors. While the specific use of this compound in the design of molecular hosts is not yet a widely documented area of research, the principles of supramolecular chemistry suggest its potential in this field. The 4-fluorophenyl substituent can engage in π-π stacking and hydrophobic interactions, while the piperazine moiety can form directed hydrogen bonds. This combination of interactions could be harnessed to create host molecules capable of selectively binding small guest molecules. For instance, piperazine derivatives have been studied as components of supramolecular inclusion complexes, where the piperazine guest is stabilized within a host framework. mdpi.com This suggests that, conversely, a molecule containing the this compound unit could be designed to act as a host for complementary guest molecules.
Self-Assembly Studies and Coordination Polymers
The ability of this compound and its derivatives to participate in non-covalent interactions makes them suitable for research in self-assembly and the construction of coordination polymers. The protonated form of the closely related isomer, 4-(4-fluorophenyl)piperazine, has been shown to form a variety of supramolecular structures through hydrogen bonding with different organic anions.
In a series of studies, the 4-(4-fluorophenyl)piperazin-1-ium cation was combined with various organic acids to create salts that self-assemble into intricate one-, two-, and three-dimensional networks. chiralpedia.com These assemblies are held together by a combination of N-H···O and C-H···O hydrogen bonds, as well as C-H···π interactions. The specific architecture of the resulting supramolecular structure is dependent on the nature of the counter-ion.
| Salt of 4-(4-fluorophenyl)piperazin-1-ium | Supramolecular Assembly | Key Interactions |
| 2-hydroxy-3,5-dinitrobenzoate | Chains of rings | N-H···(O)₂ hydrogen bonds |
| Hydrogen oxalate (B1200264) | 2D sheets | N-H···O, O-H···O, C-H···O, and C-H···π(arene) hydrogen bonds |
| Hydrogen (2R,3R)-tartrate monohydrate | 3D framework | N-H···O, O-H···O, and C-H···π(arene) hydrogen bonds |
Furthermore, the 1-(4-fluorophenyl)piperazine (B120373) moiety has been incorporated into more complex ligands for the formation of coordination compounds. For example, a thiosemicarbazone ligand containing this piperazine derivative was used to synthesize Zinc(II) complexes. In these complexes, the piperazine nitrogen can potentially coordinate with the metal center or be involved in intermolecular interactions that stabilize the crystal lattice.
Advanced Analytical Method Development for Detection and Quantification (Non-Clinical)
The need to accurately identify and quantify this compound in research settings, such as in the quality control of synthetic batches or in the analysis of its use as a chemical tool, has driven the development of advanced analytical methods. These methods are tailored to address the compound's chirality and chemical properties.
Chiral Separation Techniques (e.g., HPLC, GC)
The separation of the (S)-enantiomer from its (R)-counterpart is crucial, as the biological and chemical activities of chiral molecules can differ significantly. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for chiral separations. csfarmacie.czgcms.cz
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful method for resolving enantiomers. nih.gov This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For a compound like this compound, which contains basic nitrogen atoms and an aromatic ring, several types of CSPs could be effective:
Polysaccharide-based CSPs: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) are widely used and can separate a broad range of chiral compounds through a combination of hydrogen bonding, dipole-dipole, and π-π interactions. csfarmacie.cz
Pirkle-type CSPs: These phases rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition. The fluorophenyl group of the analyte would be expected to interact strongly with the π-acidic or π-basic aromatic rings of the CSP. csfarmacie.cz
Cyclodextrin-based CSPs: The hydrophobic cavity of cyclodextrins can form inclusion complexes with the fluorophenyl moiety of the analyte, with the stereospecificity of the interaction leading to separation. csfarmacie.cz
An alternative, though less common, approach is the indirect method, where the enantiomers are first reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. chiralpedia.com
Gas Chromatography (GC): Chiral GC is also a viable technique, particularly when coupled with a mass spectrometer (GC-MS) for definitive identification. For volatile compounds or those that can be made volatile through derivatization, GC offers high resolution. A study has detailed a GC-MS method for the simultaneous separation of the positional isomers 2-FPP, 3-FPP, and 4-FPP, demonstrating the utility of GC for analyzing these compounds. figshare.com For chiral separation, a capillary column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative, would be employed. gcms.cz
A summary of typical GC-MS parameters for the analysis of a related isomer, 1-(4-fluorophenyl)piperazine, is provided below. nih.gov
| Parameter | Value |
| Column | Zebron ZB-SemiVolatiles (30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Ionization | Electron Ionization (EI) at 70 eV |
Advanced Electrochemical and Spectrophotometric Methods
In non-clinical research, sensitive and selective methods for the quantification of this compound are important for applications such as reaction monitoring and purity assessment.
Spectrophotometric Methods: UV-Vis spectrophotometry offers a straightforward method for quantification. The presence of the 4-fluorophenyl chromophore results in a characteristic UV absorbance. The hydrochloride salt of the related isomer, 1-(4-fluorophenyl)piperazine, exhibits absorbance maxima at 239 nm and 288 nm. caymanchem.com 2-(4-Fluorophenyl)piperazine (B2633478) itself has an absorbance maximum at 264 nm. unodc.org Beer-Lambert law can be applied to determine the concentration in solution, provided no other components absorb at these wavelengths. For more complex matrices, spectrophotometry can be coupled with a separation technique like HPLC.
Electrochemical Methods: The piperazine moiety is electrochemically active, meaning it can be oxidized at a suitable electrode. This property can be exploited for sensitive detection. Advanced electrochemical methods, such as differential pulse voltammetry or square wave voltammetry, can be used to develop electrochemical sensors. For instance, an HPLC method with electrochemical detection has been developed for the analysis of piperazine-containing antihistamines. nih.gov This method utilizes a nickel oxide nanoparticle-modified carbon fiber microelectrode, which catalyzes the electrooxidation of the piperazine ring, enhancing the sensitivity and lowering the detection limit into the nanomolar range. nih.gov While not yet specifically developed for this compound, this approach demonstrates the potential for creating highly sensitive analytical methods for its quantification in various non-clinical samples.
Future Perspectives and Unexplored Research Avenues
Emerging Synthetic Methodologies for Related Scaffolds
The synthesis of structurally diverse, carbon-substituted chiral piperazines remains a significant challenge, driving the development of innovative synthetic strategies. rsc.orgnih.gov While many existing drugs feature N,N'-disubstituted piperazines, there is a vast, underexplored chemical space associated with C-substituted analogues. rsc.org
Emerging methods are moving beyond traditional approaches to offer more efficient and stereoselective routes. Key developments include:
Asymmetric Synthesis from Readily Available Starting Materials : One established approach involves the asymmetric synthesis of 2-arylpiperazines from easily accessible phenacyl bromides. nih.govresearchgate.net This method utilizes a Corey-Bakshi-Shibata (CBS) reduction to create the chiral center, followed by an SN2 reaction and subsequent ring construction. nih.govresearchgate.net The CBS reduction is a well-regarded method for producing chiral alcohols, which are key intermediates in pharmaceutical manufacturing. wordpress.com
Photoredox Catalysis : Organic photoredox catalysis is a powerful, emerging tool for the programmable synthesis of highly diverse piperazine (B1678402) cores without the need for pre-functionalized substrates. nih.govresearchgate.net This operationally simple method uses direct substrate oxidation and subsequent radical cyclization to furnish the desired products. nih.gov It has been successfully applied to the C-H functionalization of the piperazine ring, including arylation, vinylation, and alkylation. researchgate.net
Modular and Diastereoselective Approaches : New methods are being developed for the modular synthesis of polysubstituted piperazines. For instance, a highly diastereoselective intramolecular palladium-catalyzed hydroamination has been used to create 2,6-disubstituted piperazines. rsc.org Other strategies enable the synthesis of complex structures like 2,3,5-trisubstituted piperazines by employing chiral aryl aziridinyl ketones as key intermediates. thieme-connect.com
Chiral Pool Synthesis : The use of the chiral pool, particularly natural amino acids, provides an effective starting point for creating homochiral piperazines, such as cis-2,5-disubstituted derivatives. rsc.org This strategy leverages the inherent chirality of the starting materials to build complex, enantiomerically pure scaffolds.
A summary of selected emerging synthetic strategies is presented below.
| Methodology | Key Features | Starting Materials | Target Scaffold | Citations |
| Asymmetric Synthesis | CBS reduction, SN2 reaction with azide (B81097) | Phenacyl bromides | 2-Arylpiperazines | nih.govresearchgate.net |
| Photoredox Catalysis | Programmable, radical-based, C-H functionalization | Ene-carbamates, aldehydes | Diverse C-substituted piperazines | nih.govresearchgate.net |
| Pd-Catalyzed Hydroamination | Modular, highly diastereoselective | Aminoalkenes from cyclic sulfamidates | 2,6-Disubstituted piperazines | rsc.org |
| Chiral Aziridinyl Ketones | Efficient route to highly functionalized structures | Chiral aryl aziridinyl ketones | 2,3,5-Trisubstituted piperazines | thieme-connect.com |
| Chiral Pool Synthesis | Regioselective ring-opening of chiral aziridines | Natural amino acids | cis-2,5-Disubstituted piperazines | rsc.org |
Integration with Automated Synthesis and Flow Chemistry Techniques
The fine chemical and pharmaceutical industries are increasingly adopting automated synthesis and flow chemistry to address challenges of safety, scalability, and efficiency. technologynetworks.comvapourtec.com These technologies are particularly relevant for the synthesis of chiral amines and piperazine derivatives. rsc.orgnih.gov
Flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for seamless integration of reaction, work-up, and purification steps. nih.govmdpi.com Recent advancements have demonstrated the machine-assisted, multi-step flow preparation of piperazine-2-carboxamide, a derivative of a tuberculosis drug component. technologynetworks.comresearchgate.net This was achieved using an open-source software package and a Raspberry Pi® computer to control multiple, interconnected flow chemistry devices. technologynetworks.comresearchgate.net
Key areas where these techniques are making an impact include:
Biocatalytic Routes : Amine transaminases (ATAs) can produce chiral amines with excellent enantioselectivity under mild conditions. rsc.org Immobilizing these enzymes and using them in continuous flow reactors overcomes issues of catalyst separation and reuse, although challenges related to enzyme stability and thermodynamic limitations remain. rsc.org
Chiral Resolution and Racemization : Flow chemistry provides a platform for integrating chiral resolution with in-line racemization of the unwanted enantiomer, leading to a dynamic kinetic resolution (DKR) process. acs.org For example, an undesired enantiomer of a chiral amine can be converted to an organic azide under flow conditions, which is safer than batch processing, and then reduced to the desired amine. vapourtec.com
Scalability and Safety : Photoredox reactions, which can suffer from long reaction times and scalability issues in batch due to light penetration, are well-suited to flow reactors. mdpi.com The high surface-area-to-volume ratio of microreactors ensures efficient irradiation, facilitating scale-up. mdpi.com This approach also minimizes safety concerns when using potentially toxic reagents like tin in protocols such as the SnAP (tin amine protocol) reaction. mdpi.com
Advanced Computational Approaches for Structure-Reactivity Relationships
Computational chemistry provides powerful tools to investigate the structural and reactive properties of piperazine derivatives, guiding the design of new molecules with desired characteristics. nih.govntis.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics simulations are routinely employed. nih.govnih.govrsc.org
QSAR studies on arylpiperazine derivatives have successfully built models that correlate structural descriptors with biological activity. nih.gov For example, one study found that the anti-proliferative activity of a series of arylpiperazines was strongly dependent on specific descriptors related to molecular topology and electronic properties. nih.gov
Molecular docking and dynamics simulations are used to explore the interactions between piperazine-based ligands and their biological targets, such as G-protein coupled receptors or enzymes. nih.govrsc.orgjetir.orgnih.gov These studies can:
Predict binding modes and affinities. nih.gov
Identify crucial amino acid residues involved in ligand binding. rsc.org
Rationalize the structure-activity relationships observed experimentally. nih.gov
Explain differences in activity between closely related compounds, such as the preference for a piperidine (B6355638) over a piperazine ring for dual H₃/σ₁ receptor affinity. nih.gov
Pharmacophore modeling helps to identify the key chemical features necessary for biological activity. nih.gov For opioid receptor ligands based on piperazine, a pharmacophore model indicated that a hydrogen bond acceptor and an aromatic hydrophobic group were important for μ-receptor binding. nih.gov Such computational insights are invaluable for the structure-based design and optimization of new, more potent, and selective compounds. nih.govrsc.org
Novel Applications in Chemical Biology and Materials Science (Non-Clinical)
While the primary focus for piperazine derivatives has been in medicinal chemistry, their unique structural and physicochemical properties suggest potential for broader applications in chemical biology and materials science. nih.govmdpi.com The piperazine ring's rigidity, polarity, and hydrogen bonding capabilities can be harnessed for functions beyond clinical use. nih.gov
Chemical Biology:
Molecular Probes: The ability of arylpiperazines to bind with high affinity to specific biological targets, such as serotonin (B10506) receptors, makes them excellent scaffolds for developing chemical probes. nih.govacs.org By attaching fluorescent tags or reactive groups, these probes can be used to study receptor localization, trafficking, and function in living systems.
Fragment-Based Discovery: The piperazine core is a privileged scaffold, meaning it is frequently found in biologically active compounds. rsc.org This makes it an ideal starting point in fragment-based approaches to identify novel binders for challenging biological targets that are currently considered "undruggable." rsc.org The stereochemically well-defined, three-dimensional arrangement of substituents on a chiral piperazine ring can provide unprecedented configurations for interacting with protein surfaces. rsc.org
Materials Science:
Functional Polymers and Materials: Piperazine and its derivatives are used as monomers or building blocks in the synthesis of polymers. researchgate.net The presence of the two nitrogen atoms allows for the creation of polyamides or other polymers with specific properties, such as thermal stability or gas permeability, relevant for membrane technology. The ability of piperazine to absorb CO2 is also a property being explored in materials for carbon capture. researchgate.net
Radioprotective Agents: Certain piperazine derivatives have shown promise as radioprotective agents, not for clinical use in patients, but potentially for protecting materials or biological samples from radiation damage. nih.gov Studies have shown that some derivatives can protect against radiation-induced damage by mechanisms such as inhibiting apoptosis. nih.gov This could have applications in developing more robust materials for use in high-radiation environments.
Addressing Challenges in Scale-Up and Industrial Synthesis of Chiral Piperazines
The synthesis of single-enantiomer chiral drugs is a major challenge in the pharmaceutical industry. nih.gov While methods for producing racemic mixtures are often straightforward, the resolution of enantiomers or the development of a stereospecific synthesis suitable for large-scale production can be complex and costly. nih.gov
Key challenges in the industrial synthesis of chiral piperazines include:
Cost-Effective Chiral Sources : Accessing enantiomerically pure starting materials in large quantities and at a reasonable cost is critical. Chiral pool synthesis, using materials like amino acids, is one viable strategy. rsc.orgrsc.org
Efficient Stereoselective Reactions : Reactions that create the chiral center, such as asymmetric hydrogenations or reductions, must be highly selective, robust, and scalable. nih.govacs.org For example, Ir-catalyzed asymmetric hydrogenation of activated pyrazines has been shown to be a facile and scalable method for producing a wide range of chiral piperazines. acs.org
Orthogonal Protection : For the synthesis of complex, differentially substituted piperazines, having protecting groups that can be removed selectively (orthogonally) is essential. Practical and scalable routes to orthogonally protected 2-substituted chiral piperazines have been developed, often starting from α-amino acids. rsc.org
Process Safety and Sustainability : Many synthetic transformations involve hazardous reagents or conditions. Flow chemistry is emerging as a key enabling technology to mitigate these risks. vapourtec.commdpi.com It allows for better control over reaction parameters, minimizes the volume of hazardous materials at any given time, and can reduce waste, contributing to a greener manufacturing process. vapourtec.com The development of catalytic, rather than stoichiometric, processes is also a major goal. mdpi.com
The optimization of synthetic routes for industrial production often involves redesigning the initial laboratory or medicinal chemistry route to avoid costly reagents, improve yields, and ensure safety and compliance with regulatory standards. mdpi.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2S)-2-(4-fluorophenyl)piperazine, and how can enantiomeric purity be ensured?
- Methodology :
- Route 1 : Start with benzoic acid derivatives (e.g., benzoic acid → acyl chloride → bromination → esterification). Optimize reaction conditions (solvent polarity, temperature, catalyst) to enhance yield .
- Route 2 : Use 1-(bis(4-fluorophenyl)methyl)piperazine intermediates in refluxing acetonitrile with triethylamine. Monitor progress via TLC .
- Enantiomeric Purity : Employ chiral HPLC (e.g., Zorbax Eclipse XDB-C18 column) with 0.1% formic acid/methanol gradient. Validate purity using TOF-MS for accurate mass confirmation .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Key Techniques :
- GC-MS : Use HP1-MS columns (30 m × 0.25 mm) with He carrier gas (1.2 ml/min). Program oven from 170°C to 325°C, and detect via EI-MS at 70 eV .
- FTIR-ATR : Confirm functional groups (e.g., C-F stretch at ~1,100 cm⁻¹, piperazine ring vibrations at 1,250–1,450 cm⁻¹) .
- HPLC-TOF : Apply Agilent 1260 Infinity HPLC with Jet Stream ESI for ionization. Use ammonium formate in mobile phases to enhance resolution .
Q. How can researchers distinguish between (2S)- and (2R)-enantiomers in experimental settings?
- Approach :
- Chiral Chromatography : Utilize polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/ethanol mobile phases. Validate retention times with pure enantiomer standards .
- Polarimetry : Measure optical rotation ([α]D) at 589 nm. The (2S)-enantiomer typically shows a negative rotation due to its stereochemical configuration .
Advanced Research Questions
Q. What structural modifications enhance the binding affinity of this compound to neurotransmitter transporters?
- SAR Insights :
- Substituent Effects : Adding electron-withdrawing groups (e.g., trifluoromethyl) to the phenyl ring increases dopamine transporter (DAT) affinity. For serotonin transporters (SERT), bulky substituents (e.g., 3-phenylpropyl) improve selectivity .
- Stereochemistry : The (2S)-configuration enhances α₂-adrenergic receptor antagonism compared to (2R), as shown in analogs like NSC-13778 .
Q. How does metabolic stability impact the pharmacological profile of this compound derivatives?
- Metabolic Pathways :
- Oxidative Metabolism : Liver microsomes convert piperazine derivatives to hydroxylated metabolites (e.g., 4-hydroxyphenyl analogs). Use CYP450 inhibitors (e.g., ketoconazole) to identify dominant isoforms (e.g., CYP3A4) .
- Stability Assays : Incubate compounds in human hepatocytes (37°C, 5% CO₂) and quantify degradation via LC-MS. Half-life (t₁/₂) <2 hours indicates poor metabolic stability .
Q. What in vivo models are suitable for evaluating the neuropharmacological effects of this compound?
- Experimental Design :
- Rodent Models : Use male Wistar rats for forced swim tests (FST) to assess antidepressant activity. Dose ranges: 10–30 mg/kg i.p., with fluoxetine as a positive control .
- Neurotransmitter Analysis : Post-mortem brain tissue (prefrontal cortex) can be analyzed via HPLC-ECD for serotonin/dopamine levels .
Data Contradictions and Resolutions
Q. Conflicting reports exist on the α₂-adrenergic activity of this compound analogs. How can this be resolved?
- Resolution Strategy :
- Receptor Binding Assays : Compare IC₅₀ values across cell lines (e.g., CHO-K1 transfected with human α₂A-AR vs. α₂B-AR). Use radioligands like [³H]-RX821002 for competitive binding .
- Functional Assays : Measure cAMP inhibition in HEK293 cells. Discrepancies may arise from assay sensitivity (e.g., GTPγS binding vs. cAMP) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
